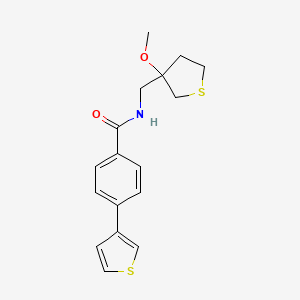
N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Amplification of Phleomycin Activity
- The compound has been researched for its role in amplifying the activity of phleomycin, a chemotherapeutic agent, against bacterial strains like Escherichia coli. This application highlights the potential of the compound in enhancing the efficacy of existing antibiotics (Brown & Cowden, 1982).
Anticancer and Anti-5-Lipoxygenase Agents
- A novel series of pyrazolopyrimidines derivatives, structurally similar to the compound , were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These derivatives showed promising results in cytotoxicity tests against cancer cell lines, indicating potential applications in cancer treatment (Rahmouni et al., 2016).
Histone Deacetylase Inhibition
- Related compounds have been investigated as histone deacetylase (HDAC) inhibitors, a class of compounds used in cancer therapy. The isotype-selective inhibition of HDACs suggests potential applications in oncology, particularly in targeting specific cancer types (Zhou et al., 2008).
Antimicrobial Applications
- Derivatives of pyrimidinones and oxazinones, structurally related to the compound, were synthesized and evaluated as antimicrobial agents. These compounds exhibited significant antibacterial and antifungal activities, suggesting the potential use of the compound in developing new antimicrobial agents (Hossan et al., 2012).
Antiviral and Antitumor Activities
- Various analogs and derivatives of pyrimidines have been explored for their antiviral and antitumor properties. This research indicates that the compound or its derivatives could be effective in treating viral infections and certain types of cancer (Liu et al., 1996).
将来の方向性
The future directions for research on this compound could include further studies on its synthesis, reactivity, and potential biological activities. Given the biological activities observed for similar compounds , this compound could be of interest in the development of new pharmaceuticals or agrochemicals.
作用機序
Target of Action
The primary target of N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of collagen, a key component of connective tissues.
Mode of Action
This compound acts as an inhibitor of collagen prolyl-4-hydroxylase . By inhibiting this enzyme, the compound disrupts the formation of collagen, thereby affecting the structure and function of connective tissues.
Biochemical Pathways
The inhibition of collagen prolyl-4-hydroxylase by this compound affects the collagen synthesis pathway . This leads to a decrease in the production of collagen, which can have downstream effects on the structure and function of tissues that rely on collagen for their integrity.
Pharmacokinetics
The compound’s effectiveness in inhibiting collagen prolyl-4-hydroxylase suggests that it has sufficient bioavailability to reach its target in the body .
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in the production of collagen . This can lead to changes in the structure and function of tissues that rely on collagen.
特性
IUPAC Name |
N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O2/c1-11-21-14(10-15(22-11)24-13-4-2-3-7-18-13)19-8-9-20-17(26)12-5-6-16(25)23-12/h2-4,7,10,12H,5-6,8-9H2,1H3,(H,20,26)(H,23,25)(H2,18,19,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDRNYOTBJYXDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C3CCC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-acetyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2697218.png)
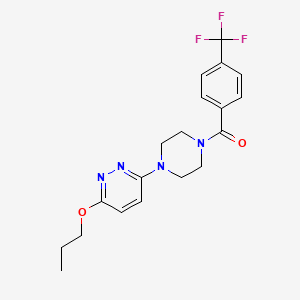

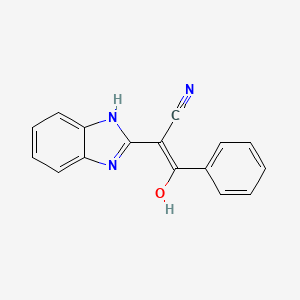
![(1-Methyltriazol-4-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2697223.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2697224.png)
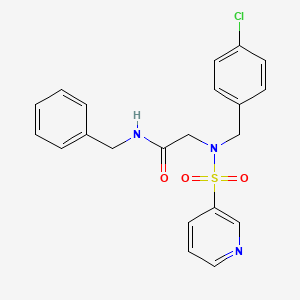
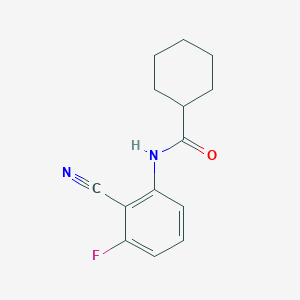
![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2697231.png)
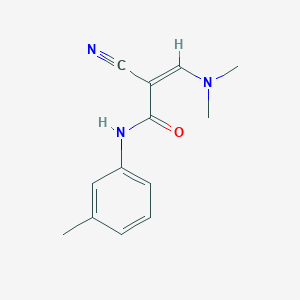
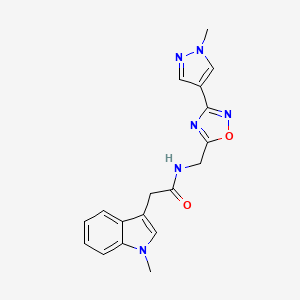
![(4-(3-Chlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2697237.png)
![2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2697238.png)
